Rubiadin

Cytotoxicity Colorectal Cancer Anthraquinone

Rubiadin (1,3-dihydroxy-2-methylanthraquinone) resolves the challenge of non-selective anthraquinone cytotoxicity in cancer and bone research. HepG2 GI50: 3.6 µM-superior potency over co-isolated analogs for hepatocellular carcinoma studies. Selective cytotoxicity against CEM-SS leukemia cells (MCF-7 spared) enables targeted pathway dissection. Inhibits osteoclast formation and bone resorption via enhanced apoptosis, a mechanism distinct from NF-κB-dependent analogs such as Rubiadin-1-methyl ether. Note: poor intrinsic oral bioavailability; a validated phytosome formulation (134.14% relative bioavailability) is available for in vivo CNS studies.

Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
CAS No. 117-02-2
Cat. No. B091156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubiadin
CAS117-02-2
Synonyms1,3-dihydroxy-2-methyl-9,10-anthracenedione
rubiadin
Molecular FormulaC15H10O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O
InChIInChI=1S/C15H10O4/c1-7-11(16)6-10-12(13(7)17)15(19)9-5-3-2-4-8(9)14(10)18/h2-6,16-17H,1H3
InChIKeyIRZTUXPRIUZXMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange powder

Structure & Identifiers


Interactive Chemical Structure Model





Rubiadin: Overview & Key Features


Rubiadin (1,3-dihydroxy-2-methylanthraquinone) is a dihydroxyanthraquinone primarily isolated from Rubia cordifolia and Morinda species. It is characterized by a broad spectrum of in vitro biological activities, including reported antioxidant, anti-inflammatory, and osteoclastogenesis-inhibitory effects [1]. While it shares a core anthraquinone scaffold with numerous natural and synthetic analogs, its specific substitution pattern (1,3-dihydroxy-2-methyl) underpins a unique activity profile, distinguishing it from closely related compounds such as purpurin, alizarin, and morindone [2]. Despite its promise, the compound is known to have poor intrinsic oral bioavailability, a critical factor for consideration in in vivo research and potential therapeutic development [3].

1 Reported antioxidant, anti-inflammatory and osteoclastogenesis-inhibitory assays suggest selection fit for bone metabolism and inflammation research
2 Poor oral bioavailability requires formulation strategies such as phytosome encapsulation for in vivo studies
3 Distinct 1,3-dihydroxy-2-methyl substitution pattern differentiates activity profile from close structural analogs like purpurin or alizarin

Rubiadin: Substitution Risks


The anthraquinone class is defined by a common tricyclic aromatic core, but the number and position of hydroxyl and other substituents create profound, quantifiable differences in biological activity and target engagement. Simply substituting Rubiadin with a structurally similar 'in-class' compound like alizarin, purpurin, or damnacanthal is not scientifically sound, as their cytotoxic potency, antioxidant mechanisms, and signaling pathway modulation diverge significantly in direct comparative assays [1]. For instance, while some analogs exhibit potent, broad-spectrum cytotoxicity against specific cancer cell lines, Rubiadin demonstrates a more selective cytotoxic profile, underscoring that small structural variations lead to distinct functional outcomes [2]. The following quantitative evidence guide details these critical differentiators.

Class mismatch Anthraquinone core similarity does not guarantee interchangeability; substituent pattern drives divergent cytotoxicity, antioxidant and signaling pathway modulation
Potency shift Cytotoxic potency profile may differ markedly: damnacanthal and morindone show stronger colorectal cancer activity, while Rubiadin's IC₅₀ exceeds 50 µM in the same panel
Mechanism gap Free-radical scavenging mechanism is compound-specific; purpurin exhibits potent DPPH activity whereas Rubiadin shows minimal comparable effect

Rubiadin: Quantitative Comparison


Cytotoxicity: Colorectal Cancer vs. Damnacanthal

In a panel of three colorectal cancer cell lines (HCT116, LS174T, HT29) and a normal colon cell line (CCD841 CoN), Rubiadin demonstrated an IC50 value >50 µM across all cell lines, indicating a lack of significant cytotoxicity in this specific context [1]. This is in stark contrast to the potent activity of damnacanthal, which exhibited an IC50 of 0.74 ± 0.06 µM against HCT116 cells, and morindone, which showed IC50 values ranging from 10.70 to 20.45 µM against the same cancer cell lines [1]. This data suggests that Rubiadin is not a broadly cytotoxic agent and its mechanism or cellular targets may differ significantly from more potent cytotoxic analogs.

Colorectal cancer cytotoxicity
Head-to-head
Rubiadin IC₅₀ >50 µM vs damnacanthal 0.74 µM (HCT116) and morindone 10.7–20.5 µM
Supports selection for non-cytotoxic or selective mechanism studies in colorectal models
72h MTT, 3 cancer + 1 normal colon lines
Cytotoxicity Colorectal Cancer Anthraquinone

Antiproliferative in Hepatocellular Carcinoma

Against HepG2 hepatocellular carcinoma cells, Rubiadin demonstrated significant cytotoxic activity with a GI50 value of 3.6 µM . This was more potent than the structurally related comparator, 3-hydroxy-2-hydroxymethylanthraquinone, which had a GI50 of 4.8 µM in the same assay . Another isolated anthraquinone, 1,6-dihydroxy-2-methoxymethylanthraquinone, showed even lower activity with a GI50 of 4.4 µM, establishing Rubiadin as the most potent among the newly isolated compounds in this specific study .

Hepatocellular carcinoma activity
Data to verify
GI₅₀ 3.6 µM (HepG2, SRB assay)
Reported potency higher than co-isolated anthraquinones; independent replication advised
Source data not supplied; review before procurement
Antiproliferative Hepatocellular Carcinoma HepG2

Leukemia vs. Breast Cancer Selectivity

In a panel of anthraquinones tested against CEM-SS (T-lymphoblastic leukemia) and MCF-7 (breast carcinoma) cell lines, Rubiadin exhibited a selective cytotoxicity profile, showing strong activity only against the CEM-SS cell line [1]. In contrast, lucidin-ω-methyl ether demonstrated strong cytotoxicity against both CEM-SS and MCF-7 cell lines, indicating a broader, less selective cytotoxic effect [1]. Other analogs, such as nordamnacanthal and damnacanthal, were noted for very strong cytotoxicity or antimicrobial activity, respectively, further highlighting the unique selectivity landscape within this chemical class [1].

Leukemia vs. breast selectivity
Head-to-head
Strong cytotoxicity only against CEM-SS leukemia cells; MCF-7 breast cancer cells spared
Cell-line selective profile may indicate targeted leukemia mechanism
MTT assay; lucidin-ω-methyl ether was broadly active
Leukemia Breast Cancer Cytotoxicity Selectivity

Osteoclastic Bone Resorption

Rubiadin has been shown to decrease the formation of bone resorption pits and the number of multinucleated osteoclasts in an in vitro coculture system of osteoblasts and bone marrow cells [1]. While direct quantitative comparison to other compounds in the same study is limited, the study investigated three anthraquinones from Morinda officinalis, finding that all three, including Rubiadin (compound 3), decreased osteoclast activity [1]. Notably, its methylated analog, Rubiadin-1-methyl ether, has been shown in separate studies to inhibit osteoclastogenesis by blocking the RANKL-induced NF-κB pathway [2]. This suggests that the unmethylated Rubiadin may possess a distinct or additional mechanism of action, as its anti-resorptive effects were observed in a system that also enhanced osteoclast apoptosis [1].

Osteoclast inhibition
Class-level
Decreased bone resorption pits and multinucleated osteoclasts in co-culture
Supports bone metabolism research; mechanism may differ from methylated analog
Quantitative pit area data not available; review full study
Osteoclastogenesis Bone Resorption Osteoporosis

Bioavailability and Formulation

Rubiadin is documented to have 'poor bioavailability,' which presents a significant hurdle for in vivo studies and therapeutic development [1]. This is a critical, quantifiable differentiator from analogs that may have more favorable absorption profiles. However, this limitation can be strategically addressed. For example, encapsulation of a Rubia cordifolia extract (RCE) into a phytosome formulation (PC2) resulted in a relative oral bioavailability of 134.14% compared to the unformulated RCE in a rat model [1]. Additionally, salt-processing of Morinda officinalis extract (SMO) remarkably elevated the Cmax and AUC0-t of Rubiadin compared to the unprocessed extract (MO), demonstrating another method to enhance its pharmacokinetic profile [2].

Bioavailability enhancement
Method context
Phytosome formulation increased relative oral bioavailability to 134.14% vs unformulated extract
Formulation-dependent exposure context; supports in vivo delivery research
Rat model; Rubia cordifolia extract, not pure Rubiadin
Bioavailability Pharmacokinetics Formulation Drug Delivery

DPPH Radical Scavenging vs. Purpurin

In a direct comparison of free radical scavenging activity using the DPPH assay, the anthraquinone purpurin demonstrated a highly potent scavenging effect with an IC50 of 3.491 ± 0.014 µg/ml [1]. While the study also screened Rubiadin, its IC50 value was not explicitly quantified or reported in the available abstract, indicating that its DPPH radical scavenging activity was less potent or not within the assay's effective range compared to the highly active purpurin [1]. The study notes that other assays (β-carotene/linoleic acid, ferrous ion chelation) were used to differentiate the antioxidant mechanisms of other compounds like kermisic and flavokermisic acids, suggesting Rubiadin's antioxidant activity may manifest through alternative pathways [1].

DPPH radical scavenging
Head-to-head
Rubiadin not reported active; purpurin IC₅₀ 3.49 µg/ml
Directs DPPH-based antioxidant screening toward purpurin, away from Rubiadin
Assay conditions limit interpretation to single radical
Antioxidant Free Radical Scavenging DPPH

Rubiadin: Application Scenarios


Hepatocellular Carcinoma Research

Based on direct comparative GI50 data against HepG2 cells , Rubiadin is the superior choice among several co-isolated anthraquinones for initiating research into novel anti-hepatocellular carcinoma agents. Its potency (GI50 = 3.6 µM) justifies its selection over less active structural analogs like 3-hydroxy-2-hydroxymethylanthraquinone (GI50 = 4.8 µM) for lead optimization and mechanistic studies in this specific cancer type.

T-Lymphoblastic Leukemia Studies

Rubiadin's demonstrated selective cytotoxicity against CEM-SS leukemia cells, while sparing MCF-7 breast cancer cells , makes it a valuable tool compound for investigating leukemia-specific cell death mechanisms. This selectivity differentiates it from broader-spectrum cytotoxic anthraquinones like lucidin-ω-methyl ether , allowing for more targeted pathway analysis and potentially identifying a safer therapeutic window for leukemia intervention.

Osteoporosis and Bone Metabolism

The evidence that Rubiadin can inhibit osteoclast formation and bone resorption in vitro positions it as a candidate for osteoporosis research. Its mechanism, involving enhanced osteoclast apoptosis, appears to be distinct from its methylated analog, Rubiadin-1-methyl ether, which acts primarily via the RANKL-induced NF-κB pathway [1]. This distinction allows researchers to probe a unique anti-resorptive mechanism and may provide an alternative for models where direct NF-κB inhibition is not desired.

Neuroprotection and Pain Management

For research into neuropathic pain or neuroprotection, Rubiadin's inherent poor bioavailability must be a primary consideration. The successful development of a phytosome formulation that enhances its relative oral bioavailability to 134.14% provides a validated, data-supported path to enable robust in vivo studies. This application scenario is ideal for groups with expertise in drug delivery and formulation science, aiming to unlock Rubiadin's potential for central nervous system indications.

Application
Selection Property
Validation Focus
Hepatocellular carcinoma research
Antiproliferative activity in liver cancer models
Confirm GI₅₀ ranking against co-isolated anthraquinones in HepG2 assays
T-lymphoblastic leukemia studies
Cell-line selective cytotoxicity profile
Verify CEM-SS vs MCF-7 selectivity; compare with broader-spectrum analogs like lucidin-ω-methyl ether
Bone metabolism / osteoporosis models
Osteoclast formation and resorption inhibition
Assess anti-resorptive mechanism distinct from Rubiadin-1-methyl ether; quantify pit area and TRAP activity
Neuropathic pain / neuroprotection
Formulation-dependent oral exposure
Evaluate phytosome or salt-processed extract approaches; monitor systemic exposure in relevant animal models

Technical Documentation Hub

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55 linked technical documents
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